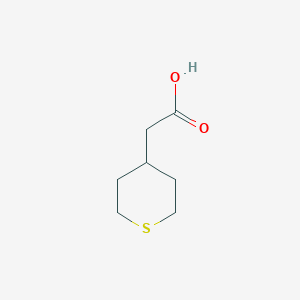

2-(Thian-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNUYSZERASPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137103-09-4 | |

| Record name | 2-(thian-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 2 Thian 4 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-(Thian-4-yl)acetic acid, readily participating in a variety of nucleophilic acyl substitution reactions.

Esterification: this compound can be converted to its corresponding esters through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The mechanism is a reversible process that proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.comchemguide.co.uk

The key steps of the Fischer esterification mechanism are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. reaxis.com This forms a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine, which is a weaker nucleophile than an alcohol. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are commonly employed. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

The general mechanism for carbodiimide-mediated amidation involves:

Activation of the carboxylic acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic attack: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral intermediate collapse: The resulting tetrahedral intermediate collapses, forming the amide bond and releasing a urea (B33335) byproduct.

| Transformation | Reagents | Mechanism Type |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification (Nucleophilic Acyl Substitution) |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., EDCI) | Activated Nucleophilic Acyl Substitution |

Reduction: The carboxyl group of this compound is at a high oxidation state and can be reduced to a primary alcohol. msu.edu This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orgchemguide.co.uk

Commonly used reducing agents include:

Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent that readily converts carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk The mechanism involves the delivery of hydride ions to the carbonyl carbon. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. chemguide.co.uk

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent for the reduction of carboxylic acids. libretexts.orglibretexts.org It is considered a safer alternative to LiAlH₄ and can offer higher selectivity for carboxylic acids in the presence of other functional groups. khanacademy.org

Oxidation: Carboxylic acids are generally resistant to further oxidation under typical conditions because the carboxyl carbon is already in a high oxidation state. msu.edu The oxidation of this compound would likely lead to the cleavage of C-C bonds and decarboxylation (loss of CO₂), rather than a simple transformation of the functional group. libretexts.org An exception in carboxylic acid chemistry is methanoic acid, which has structural features of an aldehyde and can be oxidized. docbrown.info

| Reagent | Product | Reactivity Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. Reacts violently with water. chemguide.co.uk |

| Borane (BH₃-THF) | Primary Alcohol | More selective for carboxylic acids than LiAlH₄; safer to handle. libretexts.orgkhanacademy.org |

| Sodium borohydride (NaBH₄) | No reaction | Not sufficiently reactive to reduce carboxylic acids. libretexts.orgchemguide.co.uk |

Reactivity of the Thiane (B73995) Ring

The sulfur atom in the thiane ring exists in the +2 oxidation state and is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) (S=O) and further to a sulfone (SO₂). This transformation significantly alters the properties of the molecule, increasing its polarity and modifying the electron-withdrawing nature of the ring.

Common oxidizing agents for this purpose include:

Hydrogen peroxide (H₂O₂): Can be used to oxidize sulfides to sulfoxides.

Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for oxidizing sulfides. mdpi.com Depending on the stoichiometry, the reaction can be controlled to yield either the sulfoxide (with one equivalent of oxidant) or the sulfone (with two or more equivalents). mdpi.com

The oxidation of the sulfur atom withdraws electron density from the rest of the ring, which can influence the acidity of the carboxylic acid proton, though this effect is transmitted through several sigma bonds.

| Sulfur Functional Group | Oxidation State | Typical Reagent |

|---|---|---|

| Sulfide (B99878) (Thiane) | +2 | - |

| Sulfoxide | +4 | 1 eq. m-CPBA or H₂O₂ |

| Sulfone | +6 | ≥2 eq. m-CPBA or H₂O₂ |

The thiane ring is a relatively stable six-membered ring and does not readily undergo ring-opening reactions under normal conditions. Such reactions are more common in strained, smaller ring systems like thiiranes (three-membered) and thietanes (four-membered). researchgate.net However, under specific and often harsh conditions, or through strategic placement of leaving groups, ring transformations could be induced. Mechanisms for such reactions typically involve either nucleophilic or electrophilic attack, leading to ring cleavage. researchgate.net For instance, a nucleophilic attack on a carbon atom adjacent to the sulfur, facilitated by a Lewis acid, could theoretically lead to ring opening. Subsequent intramolecular reactions could then lead to ring-closing, potentially forming a different ring system. nih.gov However, for a simple derivative like this compound, such reactions are not characteristic and would require specialized reagents and conditions.

Conjugate Reactions and Condensations Utilizing this compound as a Reagent

The α-carbon of the acetic acid moiety (the carbon atom adjacent to the carboxyl group) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a potent carbon nucleophile and can participate in various bond-forming reactions.

Condensation Reactions: The enolate derived from this compound can act as a nucleophile in condensation reactions. For example, in an aldol-type condensation, the enolate could attack an aldehyde or ketone. rsc.org This reaction forms a β-hydroxy acid, which may subsequently dehydrate to form an α,β-unsaturated carboxylic acid. Similarly, in a Claisen-type condensation, the enolate could react with an ester. These reactions provide a powerful method for C-C bond formation, extending the carbon chain of the original molecule.

Conjugate Reactions: The term "conjugate reaction" or "Michael addition" typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.comthieme-connect.de While this compound itself is not an α,β-unsaturated system, its enolate can act as a Michael donor, adding to a suitable Michael acceptor. Furthermore, if this compound were modified to contain a point of unsaturation in conjugation with the carboxyl group (e.g., through a condensation-dehydration sequence), the resulting α,β-unsaturated derivative could then serve as a Michael acceptor, undergoing conjugate addition from other nucleophiles.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the case of this compound, the methylene group (α-carbon) is activated by the adjacent carboxylic acid group.

The reaction is typically catalyzed by a weak base, such as an amine. The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of an aldehyde or ketone. alfa-chemistry.com This is followed by proton transfer and elimination of a water molecule to create a new carbon-carbon double bond. alfa-chemistry.com

A significant variation is the Doebner modification, which is particularly relevant for this compound as it specifically involves a reactant containing a carboxylic acid group, such as malonic acid. wikipedia.orgyoutube.com This modification is typically conducted in pyridine, which acts as both the solvent and a basic catalyst. acs.orgtandfonline.com The reaction proceeds through the standard condensation mechanism, but it is followed by a pyridine-induced decarboxylation of the resulting intermediate. tandfonline.comorganic-chemistry.org

When this compound reacts with an aldehyde (R-CHO) under Doebner conditions, the expected pathway would involve the initial formation of a substituted acrylic acid, which then undergoes decarboxylation to yield a vinyl-thiane derivative. This pathway provides a valuable method for the synthesis of α,β-unsaturated carboxylic acids and their derivatives, which are important intermediates in organic synthesis. acs.orgorganic-chemistry.org

General Mechanism of Doebner-Knoevenagel Condensation for this compound:

Enolate Formation: The base (e.g., pyridine) removes a proton from the α-carbon of this compound, creating a reactive enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde, forming an aldol-type addition product.

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid derivative.

Decarboxylation: A subsequent decarboxylation step, often facilitated by pyridine, leads to the final α,β-unsaturated carboxylic acid product. tandfonline.comorganic-chemistry.org

| This compound | Aldehyde/Ketone | Catalyst/Solvent | Primary Product | Final Product (after decarboxylation) |

|---|---|---|---|---|

| Thiane-CH(COOH)- | R-CHO (Generic Aldehyde) | Pyridine/Piperidine | Thiane-C(COOH)=CH-R | Thiane-CH=CH-R |

| Thiane-CH(COOH)- | Benzaldehyde | Pyridine/β-alanine | 3-(Thian-4-yl)-2-phenylacrylic acid | 4-Styrylthiane |

| Thiane-CH(COOH)- | Acrolein | Pyridine | 5-(Thian-4-yl)-2,4-pentadienoic acid | 4-(Buta-1,3-dien-1-yl)thiane |

Cycloaddition Reactions Involving Thiane-Acetic Acid Scaffolds

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org Thiane-acetic acid scaffolds can be envisioned to participate in such reactions, particularly through the generation of reactive intermediates like azomethine ylides for 1,3-dipolar cycloadditions.

1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.govyoutube.com Azomethine ylides are common 1,3-dipoles that can be generated in situ from the decarboxylative condensation of α-amino acids with aldehydes or ketones. nih.govmdpi.com Although this compound is not an amino acid, analogous pathways can be proposed. For instance, derivatization of the carboxylic acid to an amino acid analogue, or reaction pathways that generate a similar 1,3-dipolar intermediate, would enable its use in these cycloadditions.

A well-documented example of a related sulfur-containing heterocycle is the reaction of thiazolidine-4-carboxylic acid with aldehydes to generate an azomethine ylide. mdpi.com This ylide then undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkene or alkyne) to yield complex bicyclic structures. nih.govmdpi.com This strategy is widely used for creating libraries of spiro-heterocyclic compounds. rsc.org

By analogy, a derivative of this compound, such as a corresponding amino acid, could react with an aldehyde or isatin (B1672199) to form an azomethine ylide. This intermediate could then be trapped by various dipolarophiles to synthesize novel spiro- or fused-ring systems containing the thiane moiety. The sulfur atom in the thiane ring can influence the stereochemical outcome of the cycloaddition. Sulfur-containing heterocycles are known to participate in various cycloaddition reactions, including [4+2] and [3+2] processes, to form other heterocyclic systems like thiopyrans. mdpi.comnih.gov

| 1,3-Dipole Precursor | Carbonyl Source | Dipolarophile | Resulting Scaffold | Reaction Type |

|---|---|---|---|---|

| 2-Amino-2-(thian-4-yl)acetic acid | Isatin | N-Phenylmaleimide | Spiro[oxindole-pyrrolidine-thiane] | 1,3-Dipolar Cycloaddition |

| 2-Amino-2-(thian-4-yl)acetic acid | Benzaldehyde | Dimethyl acetylenedicarboxylate | Thiane-substituted dihydropyrrole | 1,3-Dipolar Cycloaddition |

| 2-Amino-2-(thian-4-yl)acetic acid | Formaldehyde | Styrene | Thiane-substituted pyrrolidine | 1,3-Dipolar Cycloaddition |

Advanced Spectroscopic Elucidation of 2 Thian 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

The ¹H NMR spectrum of 2-(Thian-4-yl)acetic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities researchgate.net.

The protons on the thiane (B73995) ring and the acetic acid methylene (B1212753) group will resonate in the upfield region of the spectrum. The methylene protons (–CH₂–) of the acetic acid moiety are adjacent to both the thiane ring and the carbonyl group, which would place their signal in the 2.0-2.5 ppm range. The protons on the thiane ring itself are expected to show complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The methine proton at the C4 position, being adjacent to the acetic acid substituent, will likely appear as a multiplet. The protons on the carbons adjacent to the sulfur atom (C2 and C6) are expected to be deshielded relative to the other ring protons due to the electronegativity of sulfur, appearing as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -CH₂-COOH | 2.0 - 2.5 | Doublet |

| Thiane-H4 | 1.8 - 2.2 | Multiplet |

| Thiane-H2, H6 | 2.5 - 3.0 | Multiplet |

| Thiane-H3, H5 | 1.5 - 2.0 | Multiplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of 170-180 ppm orgsyn.orgorgsyn.org. The carbons of the thiane ring will resonate in the aliphatic region, with the carbons adjacent to the sulfur atom (C2 and C6) appearing at a lower field compared to the other ring carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For this compound, a DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons and methyl groups would be absent. Heteronuclear Multiple Quantum Coherence (HMQC), now more commonly replaced by Heteronuclear Single Quantum Coherence (HSQC), would show direct one-bond correlations between protons and the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) is used to establish longer-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in confirming the connectivity of the molecular fragments youtube.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| -COOH | 170 - 180 | Absent |

| -CH₂-COOH | 40 - 45 | Negative |

| Thiane-C4 | 35 - 40 | Positive |

| Thiane-C2, C6 | 30 - 35 | Negative |

| Thiane-C3, C5 | 25 - 30 | Negative |

Two-dimensional (2D) NMR experiments are essential for the definitive structural assignment of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. science.govemerypharma.com For this compound, COSY would show correlations between the methine proton at C4 and the adjacent methylene protons on the thiane ring (C3 and C5), as well as between the methylene protons of the acetic acid moiety and the methine proton at C4.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are bonded to. youtube.comscience.govemerypharma.com It allows for the unambiguous assignment of each carbon atom that has attached protons by correlating the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. youtube.comscience.gov Key HMBC correlations for this compound would include correlations from the methylene protons of the acetic acid group to the carbonyl carbon and the C4 carbon of the thiane ring, confirming the attachment of the acetic acid side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mpg.dejsscacs.edu.inksu.edu.sanih.gov

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the carboxylic acid and the thiane ring.

The carboxylic acid functional group gives rise to several distinct and strong absorption bands in the IR spectrum. researchgate.netlibretexts.orgnih.govlibretexts.org A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to strong hydrogen bonding. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid. researchgate.netlibretexts.orgnih.gov The C-O stretching and O-H bending vibrations will be observed in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively. libretexts.org

The C-H stretching vibrations of the methylene and methine groups on the thiane ring and the acetic acid side chain are expected in the 2850-3000 cm⁻¹ region. libretexts.org

The vibrational modes of the thiane ring are expected to be more complex. The C-S stretching vibrations typically appear in the 600-800 cm⁻¹ region and are often weak in the IR spectrum but can be more prominent in the Raman spectrum. iosrjournals.org The various C-C stretching and CH₂ bending, wagging, and twisting modes of the saturated heterocyclic ring will contribute to a series of bands in the fingerprint region (below 1500 cm⁻¹).

The carboxyl group also exhibits characteristic in-plane and out-of-plane O-H bending modes. The out-of-plane O-H bend often appears as a broad band around 920 cm⁻¹.

Raman spectroscopy is a complementary technique to IR spectroscopy. ksu.edu.sa While the O-H stretching vibration is typically weak in the Raman spectrum, the C=O stretch will be observable. The C-S and C-C stretching vibrations of the thiane ring are expected to give rise to distinct signals in the Raman spectrum, providing valuable information about the skeletal structure of the molecule. nih.govnih.govresearchgate.net

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | |

| O-H Bend (Carboxylic Acid) | 1395 - 1440 (in-plane), 920 (out-of-plane) | Medium | |

| C-S Stretch (Thiane) | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides critical information for confirming the molecular weight and elucidating the structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass corresponds to the molecular weight of the compound. The inherent instability of this molecular ion causes it to break down into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers can measure m/z values to several decimal places. acs.orgpnnl.gov This high level of precision allows for the calculation of an exact mass, which can be matched against the theoretical exact mass derived from the molecular formula.

For this compound, the molecular formula is C₇H₁₂O₂S. chemspider.com HRMS analysis would be used to experimentally verify this composition by providing a measured mass that is uniquely consistent with this formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂S |

| Average Mass | 160.231 Da |

| Theoretical Monoisotopic (Exact) Mass | 160.05580 Da |

Fragmentation Pathways of this compound under Ionization Conditions

Under ionization conditions, typically electron impact (EI), the molecular ion of this compound undergoes fragmentation through predictable pathways dictated by the functional groups present. The primary fragmentation patterns for carboxylic acids involve cleavages of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Additionally, the thian ring can undergo cleavage, particularly at the C-S bonds.

Key predicted fragmentation pathways include:

Loss of the hydroxyl radical (-OH): Cleavage of the C-OH bond results in a prominent fragment ion at M-17.

Loss of the carboxyl group (-COOH): A characteristic fragmentation for carboxylic acids is the loss of the entire carboxyl group as a radical, leading to a significant peak at M-45. libretexts.orgyoutube.com

Alpha-cleavage of the thian ring: Fragmentation can occur at the carbon-carbon bonds adjacent to the sulfur atom, a common pathway for thioethers. miamioh.edu

Ring opening and subsequent fragmentation: The thian ring can open, followed by further cleavage to produce a series of smaller fragment ions.

| Proposed Fragment Structure | m/z Value | Neutral Loss | Description |

|---|---|---|---|

| [C₇H₁₂O₂S]⁺ | 160 | - | Molecular Ion |

| [C₇H₁₁OS]⁺ | 143 | •OH (17) | Loss of hydroxyl radical from the carboxyl group |

| [C₆H₁₁S]⁺ | 115 | •COOH (45) | Loss of the entire carboxyl group |

| [C₅H₉S]⁺ | 101 | CH₂COOH (59) | Loss of the acetic acid side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. nih.gov For organic molecules like this compound, the specific wavelengths of absorption are determined by the nature of the chromophores—the parts of the molecule that absorb light.

Electronic Transitions in Thian-Containing Acetic Acid Derivatives

The structure of this compound contains two primary chromophores: the sulfur atom of the saturated thioether (thian ring) and the carbonyl group (C=O) of the carboxylic acid.

Thioether Transitions: The sulfur atom possesses non-bonding electrons (n-electrons). These can be excited to higher energy anti-bonding sigma orbitals (σ). This n → σ transition is characteristic of sulfides but typically occurs at shorter wavelengths in the deep UV region, often below 220 nm.

Carbonyl Transitions: The carbonyl group in the carboxylic acid function exhibits two main electronic transitions. The most relevant is the n → π* transition, where a non-bonding electron from an oxygen atom is promoted to an anti-bonding π* orbital of the C=O bond. This transition is characteristically weak and is also found in the 200-220 nm region for simple saturated carboxylic acids. uark.edursc.org

Due to the saturated nature of the thian ring, there is no extended conjugation in the molecule, and thus, significant absorption in the near-UV or visible range is not expected.

| Chromophore | Electronic Transition | Expected Wavelength (λmax) Region |

|---|---|---|

| Carbonyl (C=O) | n → π | ~200-220 nm |

| Thioether (-S-) | n → σ | < 220 nm |

Solvatochromic Studies for Environmental Effects on Electronic Structure

Solvatochromism describes the phenomenon where the position, and sometimes intensity, of a compound's UV-Vis absorption bands change in response to the polarity of the solvent. mdpi.com Such studies provide valuable insight into the interaction between the solute (this compound) and the solvent, particularly how the solvent stabilizes the ground and excited electronic states.

For the n → π* transition of the carbonyl group, a distinct solvatochromic effect is anticipated:

Hypsochromic Shift (Blue Shift): In polar, protic solvents (e.g., water, ethanol), hydrogen bonding occurs between the solvent and the non-bonding electrons of the carbonyl oxygen. This interaction stabilizes the ground state more than the excited state, increasing the energy gap for the transition. Consequently, the absorption maximum (λmax) shifts to a shorter wavelength. mdpi.com

Bathochromic Shift (Red Shift): In non-polar solvents (e.g., hexane), there is minimal stabilization of the ground state non-bonding electrons. This reduces the energy required for the n → π* transition, causing the λmax to shift to a longer wavelength compared to its position in polar solvents.

By analyzing these shifts, researchers can probe the nature of the solute-solvent interactions and gain a deeper understanding of the electronic structure of the molecule in different chemical environments.

Computational and Theoretical Chemistry Studies of 2 Thian 4 Yl Acetic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a prominent quantum chemical method for studying the properties of medium-sized organic molecules like 2-(thian-4-yl)acetic acid due to its favorable balance between computational cost and accuracy.

The three-dimensional structure of this compound is crucial for understanding its physical and chemical behavior. Geometry optimization calculations using DFT, often with basis sets such as 6-311++G(d,p), are employed to determine the most stable arrangement of atoms in the molecule. nih.gov These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that can arise from rotation around single bonds. The thian ring can adopt various conformations, such as chair and boat forms, while rotation around the C-C bond connecting the acetic acid moiety to the ring introduces additional conformational possibilities. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable, low-energy structures. For similar cyclic systems, the chair conformation is often found to be the most stable. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| C-S (ring) | 1.82 Å | |

| C-C (ring) | 1.54 Å | |

| Bond Angle | O=C-O | 123° |

| C-O-H | 108° | |

| C-S-C (ring) | 98° | |

| Dihedral Angle | H-O-C=O | 0° (syn-periplanar) |

Note: The data in this table is illustrative and represents typical values obtained for similar molecules through DFT calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netchem-soc.si

For this compound, DFT calculations can predict the frequencies associated with key functional groups, such as the C=O stretching of the carboxylic acid, the O-H stretching, and the various vibrations of the thian ring. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the calculated values to account for anharmonicity and the limitations of the theoretical model. chem-soc.si

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| O-H stretch | 3550 | 3565 |

| C-H stretch (aliphatic) | 2950-3000 | 2945-2995 |

| C=O stretch | 1720 | 1715 |

| C-O stretch | 1250 | 1245 |

| C-S stretch | 680 | 675 |

Note: The data in this table is for illustrative purposes to demonstrate the typical agreement between scaled DFT-calculated and experimental vibrational frequencies.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the sulfur atom and the oxygen atoms of the carboxylic acid group, which are regions of higher electron density. The LUMO, conversely, may be distributed over the carbonyl carbon and the adjacent atoms. DFT calculations can provide the energies of these orbitals and the energy gap, offering insights into the molecule's electronic properties and potential for charge transfer interactions. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Note: These values are illustrative and represent typical energy levels for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its acidic nature. pearson.com The MEP map can thus be a useful tool for predicting the reactive sites of the molecule in various chemical reactions.

Thermodynamic and Kinetic Studies

Computational methods can also be applied to study the thermodynamic and kinetic aspects of reactions involving this compound.

The acidity constant (pKa) is a quantitative measure of the strength of an acid in a solution. Computational methods can be used to predict the pKa of a molecule by calculating the Gibbs free energy change for its dissociation in a solvent. This typically involves calculating the energies of the protonated and deprotonated species in a solvated environment, often using a combination of quantum mechanics and a continuum solvation model.

For this compound, the pKa value is determined by the stability of the corresponding carboxylate anion. The electron-donating or withdrawing nature of the thian ring can influence the acidity of the carboxylic acid group. While the experimental pKa of acetic acid is around 4.76, the presence of the thian-4-yl substituent may cause a slight deviation. sciencing.com Computational pKa predictions can provide a theoretical estimate of this value and help in understanding the electronic effects of the substituent.

Tautomerism and Isomer Stability Investigations

Computational studies are essential for investigating the tautomerism and isomer stability of molecules like this compound. Tautomers are isomers of a compound that readily interconvert, and computational chemistry allows for the determination of the relative stability of these different forms. For carboxylic acids, the most common type of tautomerism is keto-enol tautomerism, although the keto form is generally more stable. libretexts.orgmasterorganicchemistry.com

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule. researchgate.net This allows for the identification of various stable conformers and the energy barriers that separate them. In the case of this compound, isomerism can arise from the conformational flexibility of the thiane (B73995) ring (e.g., chair, boat conformations) and the rotation around the single bond connecting the ring to the acetic acid moiety.

By calculating the Gibbs free energy for each potential isomer and tautomer, their relative populations at equilibrium can be predicted. The isomer with the lowest energy is considered the most stable. These investigations are crucial for understanding which form of the molecule is likely to be present under specific conditions, which in turn affects its chemical reactivity and biological interactions.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Method | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|

| Chair (Equatorial) | DFT/B3LYP | 0.00 | Most Stable |

| Chair (Axial) | DFT/B3LYP | 8.5 | Less Stable |

| Twist-Boat | DFT/B3LYP | 23.0 | Least Stable |

Note: This table is illustrative and based on typical conformational analyses of similar cyclic systems. Actual values would be derived from specific quantum chemical calculations.

Reaction Mechanism Exploration using Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemistry used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate at the point of maximum potential energy. wikipedia.org Computational chemistry provides the tools to explore reaction mechanisms by locating these transition states on a potential energy surface.

For a reaction involving this compound, such as its synthesis or degradation, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. wikipedia.org This information is vital for understanding the kinetics of the reaction and predicting how changes in the molecular structure might affect the reaction rate. TST has been successfully used to calculate standard activation parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs energy (ΔG‡) of activation. wikipedia.org

Molecular Docking and Intermolecular Interaction Analysis

Computational Assessment of Binding Affinities for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has become an indispensable tool in drug discovery for assessing the binding affinity between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score" or binding energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. Studies on structurally related thiazolidine derivatives have successfully used molecular docking to identify potential inhibitors for various enzymes, such as aldose reductase and β-lactamase. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound Derivatives against Various Protein Targets

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Predicted Activity |

|---|---|---|---|

| Compound A | Aldose Reductase | -8.2 | High |

| Compound B | mPGES-1 | -7.5 | Moderate |

| Compound C | Casein Kinase II | -6.8 | Moderate |

| Compound D | Enoyl-ACP Reductase | -9.1 | High |

Note: This table is a hypothetical representation to illustrate the application of molecular docking. Compound names are generic, and values are for illustrative purposes.

Noncovalent Interactions (e.g., Van der Waals, Hydrogen Bonding) in Molecular Complexes

The stability of a ligand-target complex is governed by a variety of noncovalent interactions. taylorandfrancis.com These interactions, while individually weak, collectively determine the binding affinity and specificity of a ligand for its receptor. taylorandfrancis.comrsc.org After a molecular docking simulation, the resulting complex is analyzed to identify and characterize these crucial interactions.

The primary types of noncovalent interactions include:

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen atom donor and an acceptor. The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in a protein's active site. taylorandfrancis.com

Van der Waals Forces: These are weaker, non-directional forces arising from temporary fluctuations in electron density. The thiane ring and the hydrocarbon portion of the molecule contribute significantly to van der Waals interactions within the binding pocket. taylorandfrancis.com

Electrostatic Interactions: These occur between charged or polar groups. The polar carboxylic acid group can participate in electrostatic interactions with charged residues in the target protein.

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar surfaces to avoid contact with water. The thiane ring can engage in hydrophobic interactions with nonpolar amino acid side chains. taylorandfrancis.com

Understanding the specific network of these noncovalent interactions is essential for rational drug design, as it allows chemists to modify the ligand's structure to enhance binding affinity and selectivity. rsc.orgmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

Derivatization and Structure Activity Relationship Sar Studies of 2 Thian 4 Yl Acetic Acid Analogs

Design Principles for 2-(Thian-4-yl)acetic Acid Derivatives

The design of novel derivatives of this compound is guided by established principles of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. Rational design strategies are pivotal in navigating the vast chemical space to identify promising candidates.

Heterocyclic scaffolds are prevalent in drug discovery, offering a three-dimensional framework that can be tailored to interact with biological targets. nih.govmdpi.com The thiane (B73995) ring of this compound provides a saturated, non-aromatic scaffold that can adopt various conformations, influencing its binding to target proteins. A primary strategy in the rational design of derivatives involves the modification or replacement of the carboxylic acid moiety, which is often a key pharmacophoric element but can also present challenges such as metabolic instability and poor membrane permeability. nih.govopen.ac.uk

One of the most common approaches is bioisosteric replacement, where the carboxylic acid is substituted with other functional groups that mimic its size, shape, and electronic properties while potentially offering improved drug-like characteristics. drughunter.com These bioisosteres can be either acidic or neutral. Acidic bioisosteres maintain the ability to engage in ionic interactions, which are often crucial for binding to target proteins. Neutral bioisosteres, on the other hand, can improve properties like cell permeability and reduce the risk of certain metabolic liabilities. hyphadiscovery.com

| Bioisostere | Type | Approximate pKa | Key Features |

| Carboxylic Acid | Acidic | ~4.2–4.5 | Parent functional group. |

| Tetrazole | Acidic | ~4.5–4.9 | More lipophilic than carboxylic acid, can enhance binding affinity. drughunter.com |

| Hydroxamic Acid | Acidic | ~8–9 | Strong metal-chelating properties. nih.gov |

| Acylsulfonamide | Acidic | Varies | Can form similar hydrogen bond geometries to carboxylates. nih.gov |

| Isoxazolol | Acidic | Varies | Utilized to alter physicochemical properties and metabolism. nih.gov |

| Electron-rich arene | Neutral | N/A | Can engage in cation-π interactions with target protein residues. hyphadiscovery.com |

This table presents various bioisosteric replacements for the carboxylic acid group, a key strategy in the rational design of this compound derivatives.

Systematic substitution on the thiane ring is a critical strategy for probing the SAR of this compound analogs. The size, shape, lipophilicity, and electronic properties of substituents can significantly impact a compound's interaction with its biological target. The introduction of substituents can also influence the conformational preference of the thiane ring, further modulating biological activity.

The exploration of thiane ring substituents can be guided by the principles observed in SAR studies of other saturated heterocyclic systems. nih.gov For instance, the length of an alkyl chain substituent can affect binding affinity, with an optimal length often observed. The introduction of polar groups, such as hydroxyl or amino groups, can create new hydrogen bonding opportunities with the target protein, potentially increasing potency. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity. The position of the substituent on the thiane ring is also crucial, as different positions will project the substituent into different regions of the binding pocket.

To illustrate the potential impact of thiane ring substitutions, a hypothetical SAR table is presented below. This table is based on general principles of medicinal chemistry and does not represent actual experimental data for this compound derivatives.

| Position of Substitution | Substituent (R) | Hypothetical Biological Activity | Rationale |

| 4-position (geminal to acetic acid) | -CH3 | Increased | May provide favorable hydrophobic interactions. |

| 4-position (geminal to acetic acid) | -OH | Decreased | May introduce unfavorable steric or electronic effects. |

| 2- or 6-position | -F | Increased | Can alter electronic properties and metabolic stability. |

| 2- or 6-position | -Phenyl | Variable | Depends on the specific interactions within the binding pocket. |

| 3- or 5-position | -NH2 | Increased | Potential for new hydrogen bond formation. |

This hypothetical table illustrates how different substituents on the thiane ring of this compound could potentially influence its biological activity, guiding the design of new analogs.

Synthetic Strategies for Diverse Derivative Libraries

The generation of a diverse library of this compound derivatives is essential for comprehensive SAR studies. Both parallel synthesis and targeted synthesis approaches are employed to create a range of analogs for biological evaluation.

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of compounds. These approaches allow for the systematic variation of multiple substituents on the this compound scaffold. A diversity-oriented synthesis (DOS) approach can be particularly effective for creating structurally diverse libraries of non-natural compounds. nih.gov

For instance, a synthetic strategy analogous to that used for tetrahydropyran (B127337) derivatives could be employed. nih.gov This might involve a key step such as a carbon-hydrogen (C-H) bond activation to introduce a functional group handle on the thiane ring. This handle, such as an azide, could then be elaborated using "click chemistry" reactions with a variety of alkynes to rapidly generate a library of triazole-substituted derivatives. Such an approach allows for the exploration of a wide range of chemical space around the thiane core.

While combinatorial approaches are excellent for generating diversity, targeted synthesis is crucial for probing specific hypotheses arising from initial SAR studies. This may involve the synthesis of specific stereoisomers, conformationally constrained analogs, or derivatives with precisely placed functional groups.

The stereoselective synthesis of substituted saturated heterocycles can be achieved using methods such as palladium-catalyzed carboetherification and carboamination reactions. nih.gov Applying similar principles to sulfur-containing heterocycles could allow for the synthesis of specific diastereomers of substituted this compound, which would be invaluable for understanding the stereochemical requirements for biological activity.

Furthermore, the synthesis of conformationally restricted analogs can help to identify the bioactive conformation of the molecule. This can be achieved by introducing rigidifying elements into the structure, such as fusing another ring to the thiane scaffold. nih.gov These targeted synthetic efforts provide high-quality compounds for detailed biological characterization and help to refine the SAR model.

Methodologies for Assessing Structure-Activity Relationships

A variety of methodologies are used to assess the SAR of this compound derivatives. These range from in vitro biological assays to computational modeling and biophysical techniques. A systematic approach to SAR analysis is crucial for guiding the optimization of lead compounds. oncodesign-services.com

The initial assessment of biological activity is typically performed using high-throughput in vitro assays. researchgate.netacs.org These assays can measure a compound's effect on a specific enzyme, receptor, or cellular process. For example, cytotoxicity assays can be used to establish basic SAR models by correlating the cytotoxic potency of a series of analogs with their physicochemical properties, such as lipophilicity. nih.gov

Computational methods play a significant role in modern SAR studies. nih.govresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to design new analogs with potentially improved potency.

Biophysical techniques provide detailed information about the direct interaction between a compound and its biological target, which is invaluable for understanding the molecular basis of SAR. reactionbiology.comeurofinsdiscovery.com These methods can measure binding affinity, kinetics, thermodynamics, and stoichiometry. drugtargetreview.com

| Technique | Measures | Throughput | Key Information Provided |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | Medium to High | Real-time analysis of binding events. reactionbiology.comsygnaturediscovery.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) | Low | Provides a complete thermodynamic profile of the binding interaction. reactionbiology.comdrugtargetreview.com |

| Microscale Thermophoresis (MST) | Binding affinity (KD) | Medium | Can be performed in complex biological matrices like cell lysates. drugtargetreview.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, binding site mapping, weak interactions | Low to Medium | Can identify the specific atoms involved in the binding interaction. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex | Low | Provides a detailed atomic-level picture of the binding mode. nih.gov |

This table summarizes key biophysical techniques used to characterize the interaction between drug candidates, such as this compound derivatives, and their biological targets, providing crucial data for SAR studies.

By integrating the data from these various methodologies, a comprehensive SAR model can be developed for the this compound class of compounds. This model can then guide the rational design and synthesis of new derivatives with optimized properties, ultimately leading to the identification of promising drug candidates.

Correlation of Structural Modifications with Functional Changes in Derivatives

Structure-Activity Relationship (SAR) studies are designed to identify the key chemical features of a molecule that are responsible for its biological effect. For a compound like this compound, derivatization strategies typically focus on three main areas: the thian ring, the acetic acid side chain, and substitutions on the ring. While specific SAR data for this compound is not extensively detailed in public literature, the principles can be illustrated through studies on analogous heterocyclic acetic acid derivatives.

Key modifications and their potential effects include:

Modification of the Acetic Acid Moiety: The carboxylic acid group is often a critical interaction point with biological targets, frequently forming hydrogen bonds or ionic interactions. Esterification or conversion to an amide can significantly alter a compound's polarity, solubility, and ability to interact with its target receptor. For example, in a series of 2,4-thiazolidinedione (B21345) derivatives, the introduction of an acetic acid side chain on the nitrogen atom of the core ring led to a marked increase in inhibitory activity against aldose reductase. researchgate.net

Alteration of the Thian Ring: The sulfur-containing thian ring provides a specific three-dimensional structure and can engage in hydrophobic or other non-covalent interactions. Modifying the ring size, replacing the sulfur atom with other heteroatoms (e.g., oxygen to form a tetrahydropyran ring), or introducing substituents can impact the compound's conformation and binding affinity.

Ring Substitution: Adding various functional groups (e.g., alkyl, aryl, halogen) to the thian ring can probe the steric and electronic requirements of the binding site. For instance, studies on thiophene-containing inhibitors have demonstrated that specific substitutions on the heterocyclic ring are crucial for potent biological activity. nih.gov

An illustrative example from a study on thiazole (B1198619) acetic acid derivatives highlights how minor structural changes can influence biological outcomes. Different substitutions on the thiazole ring resulted in varied effects on cardiovascular parameters in isolated rat hearts, with some derivatives increasing developed tension while others reduced it. mdpi.com

| Compound Series | Structural Modification | Observed Functional Change | Reference |

|---|---|---|---|

| Thiazolidinediones | Addition of an N-acetic acid side chain | Marked increase in aldose reductase inhibition | researchgate.net |

| Thiazole Acetic Acids | Substitution on the thiazole ring (e.g., 4-chlorophenyl) | Varied effects on cardiac muscle tension | mdpi.com |

| Thiophene (B33073) Analogs | Various substitutions on the thiophene ring | Modulation of kinesin spindle protein (KSP) inhibition | nih.gov |

These examples from related compound classes underscore the importance of systematic derivatization in mapping the SAR of a lead compound like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach allows for the prediction of the activity of novel, unsynthesized derivatives, thereby saving time and resources in the drug discovery process. nih.govresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices), among others. researchgate.netresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-nearest neighbors, decision trees), are used to build an equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For derivatives of this compound, a QSAR study would aim to create a model that could predict their activity against a specific biological target. For example, a QSAR study on a series of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives successfully developed a statistically significant model to predict anticancer activity against the MCF-7 breast cancer cell line. nih.gov Similarly, a 2D-QSAR model for thiazolidine-4-carboxylic acid derivatives identified that electrostatic and steric properties were the most dominant factors influencing their activity as neuraminidase inhibitors. researchgate.net These studies demonstrate that QSAR can effectively guide the design of new analogs with potentially enhanced potency.

| Descriptor Type | Examples | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |

| Steric | Molecular weight, Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient), Hydration energy | Solubility and membrane permeability |

| Topological | Connectivity indices, Polar Surface Area (PSA) | Molecular branching and polarity |

By applying QSAR modeling to a series of this compound derivatives, researchers can gain valuable insights into the specific structural features that govern their biological function, facilitating the rational design of more effective compounds. frontiersin.orgmdpi.com

Future Research Directions and Translational Perspectives

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 2-(Thian-4-yl)acetic acid and its derivatives will likely prioritize the development of more sustainable and eco-friendly protocols. mdpi.commdpi.com These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. mdpi.com

Key advancements may involve:

Microwave-Assisted and Ultrasound-Mediated Synthesis : These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods, thereby conserving energy. mdpi.com

Use of Greener Solvents : Research will likely explore replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water-ethanol mixtures or ionic liquids. mdpi.comrsc.org

Table 1: Potential Green Chemistry Strategies for Synthesis

| Strategy | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. | Reduced reaction times and potentially higher yields. |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to enhance chemical reactivity. | Energy efficiency and process intensification. mdpi.com |

| Solvent-Free Reactions | Conducts reactions in the absence of a solvent. | Minimizes solvent waste and simplifies product purification. mdpi.com |

| Aqueous/Alcoholic Solvents | Uses water or ethanol (B145695) as the reaction medium. | Low toxicity, cost-effective, and environmentally friendly. rsc.org |

| Reusable Catalysis | Employs catalysts that can be recovered and reused. | Reduces catalyst waste and lowers operational costs. rsc.org |

Integration of Machine Learning and AI in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. scispace.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design and development of new molecules with desired properties. For this compound, AI and ML can be instrumental in designing novel derivatives and predicting their biological activities and physicochemical properties.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can build QSAR models to predict the biological activity of novel this compound derivatives based on their structural features. scispace.comnih.gov This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and testing.

ADMET Prediction : AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives. nih.gov This early-stage assessment helps to de-risk the development process by identifying compounds with unfavorable pharmacokinetic or toxicity profiles before committing resources to their synthesis.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired properties.

Table 2: Applications of AI/ML in this compound Research

| Application Area | Machine Learning Technique | Objective |

|---|---|---|

| Virtual Screening | QSAR, Docking Scoring Functions | To predict the biological activity and binding affinity of derivatives. scispace.comnih.gov |

| Property Prediction | Regression and Classification Models | To forecast ADMET properties and avoid late-stage failures. nih.gov |

| Generative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | To create novel molecular structures with optimized properties. |

| Reaction Prediction | Neural Networks, Transformer Models | To predict optimal synthetic routes and reaction conditions. |

Exploration of Novel Reaction Pathways and Applications of this compound

The unique structure of this compound, featuring both a carboxylic acid group and a thian heterocyclic ring, offers multiple sites for chemical modification. vulcanchem.com Future research will focus on exploring novel reaction pathways to synthesize a diverse range of derivatives and investigating their potential applications in various fields, particularly in medicinal chemistry.

The carboxylic acid moiety can undergo standard transformations such as:

Esterification and Amide Formation : To create prodrugs or link the scaffold to other pharmacologically active molecules. vulcanchem.com

Reduction : To form the corresponding alcohol, which can serve as a precursor for other functional groups.

Cyclization Reactions : The acetic acid side chain can be used to construct fused ring systems, leading to novel heterocyclic structures. For instance, similar acetic acid derivatives are used to synthesize thiazolidinones. nih.govnih.gov

The thian ring itself provides opportunities for further functionalization. Research into derivatives of related sulfur-containing heterocycles like thiazole (B1198619) has revealed a wide range of biological activities, including cardiovascular, nih.gov anti-inflammatory, nih.gov and antimicrobial effects. researchgate.net By analogy, novel derivatives of this compound could be synthesized and screened for similar therapeutic applications.

Development of this compound as a Versatile Intermediate for Complex Molecular Architectures

As a bifunctional molecule, this compound is an excellent building block for the synthesis of more complex molecular architectures. cymitquimica.comnih.gov Its thian ring can serve as a stable core structure, while the acetic acid handle allows for the covalent attachment of other molecular fragments. This versatility is crucial for constructing intricate molecules used in drug discovery, supramolecular chemistry, and materials science. nih.gov

Future directions in this area may involve:

Synthesis of Macrocycles and Cages : The carboxylic acid group can be used in cyclization reactions to form large ring structures or three-dimensional cages incorporating the thian motif.

Development of Unnatural Amino Acids : The molecule could serve as a precursor for creating unnatural amino acids, which are valuable components for designing novel peptides with enhanced stability or specific functions. rsc.org

Polymer Functionalization : this compound can be attached to polymer backbones to introduce specific functionalities, creating new materials with tailored properties for applications such as drug delivery or sensing.

The strategic use of this compound as an intermediate leverages its defined stereochemistry and reactive handles to build molecular complexity in a controlled, stepwise manner, paving the way for the creation of novel and functional chemical entities. nih.govnih.gov

Q & A

Q. Yield Comparison Table :

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | ClCH₂COOH | 80 | 75 |

| 2 | NH₃/EtOH | 25 | 68 |

| 3 | Recrystallization | - | 95+ |

Advanced: What computational tools predict polymorphism in this compound crystals?

Methodological Answer:

Force Field Modeling : Use Materials Studio to simulate packing modes (P21/c vs. P1 space groups) .

Energy Minimization : Compare lattice energies of observed vs. hypothetical polymorphs.

Validation : Cross-check with experimental PXRD patterns (e.g., d-spacing at 5.2 Å for the dominant phase) .

Case Study : A 2-thienyl analog showed two polymorphs with ∆G = 2.1 kJ/mol, resolved via Rietveld refinement .

Basic: How to safely store this compound for long-term stability?

Methodological Answer:

- Conditions : Store in amber glass vials at <25°C under inert gas (Ar) to prevent oxidation .

- Monitoring : Perform quarterly HPLC checks for degradation (e.g., sulfoxide formation).

Q. Degradation Data :

| Time (months) | Purity (%) | Major Degradant (%) |

|---|---|---|

| 0 | 99.8 | 0.0 |

| 6 | 98.5 | 1.3 (sulfoxide) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.